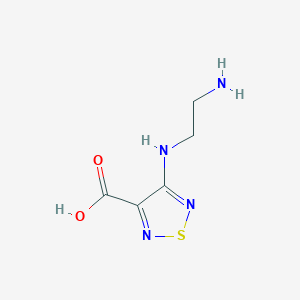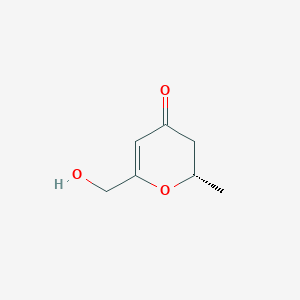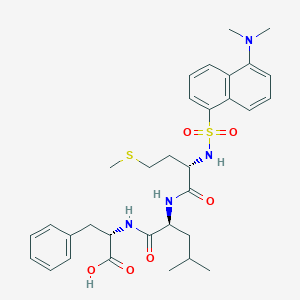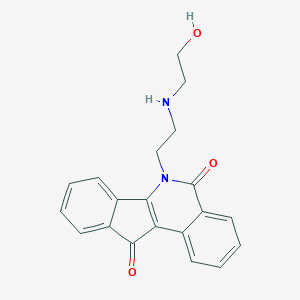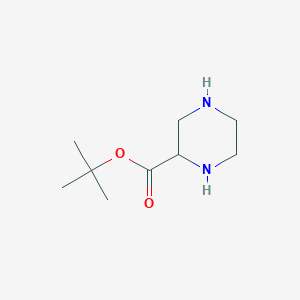![molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanon CAS No. 150019-57-1](/img/structure/B115510.png)
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanon
Übersicht
Beschreibung
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is an organic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol This compound features a cyclohexanone ring substituted with a benzo[1,3]dioxole moiety and a hydroxyl group
Wissenschaftliche Forschungsanwendungen
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it likely interacts with its targets to induce changes at the molecular level.
Result of Action
, it has been used in research for its potential antiproliferative activity against cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclohexanone Derivative Formation: The benzo[1,3]dioxole derivative is then reacted with cyclohexanone in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The benzo[1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone or 4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone.
Reduction: Formation of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol.
Substitution: Various substituted derivatives of the benzo[1,3]dioxole moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanol: A reduced form of the compound with similar structural features.
4-Benzo[1,3]dioxol-5-yl-4-oxocyclohexanone: An oxidized form with a ketone group instead of a hydroxyl group.
4-Benzo[1,3]dioxol-5-yl-4-carboxycyclohexanone: An oxidized form with a carboxylic acid group.
Uniqueness
4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzo[1,3]dioxole moiety and hydroxyl group make it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCBGZLNXQEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569943 | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150019-57-1 | |
| Record name | 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150019-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
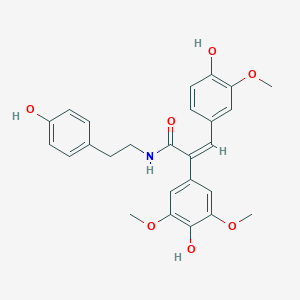
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

